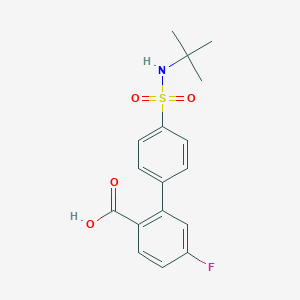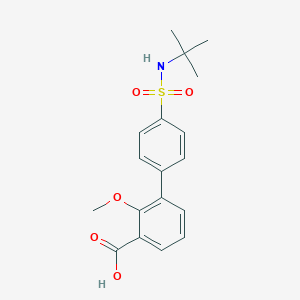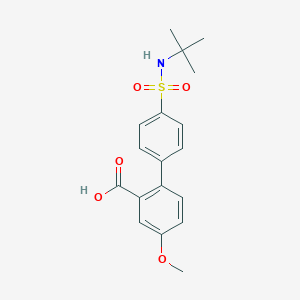
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95% (5-tBSA-2-Cl-BA), is a synthetic compound that has recently been developed as a potential tool for scientific research. It is a crystalline solid with a molecular weight of 372.7 g/mol and a melting point of around 135°C. It is soluble in water, methanol, and ethanol, and has been used in a variety of laboratory experiments. This compound has been shown to have a number of biochemical and physiological effects, as well as a range of applications in scientific research.
作用機序
The mechanism of action of 5-tBSA-2-Cl-BA is not fully understood. However, it is known that it is a substrate for a number of enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450, and that it can act as an inhibitor of tyrosine kinase. Additionally, it has been shown to bind to a number of receptors, including the G protein-coupled receptor, the serotonin receptor, and the histamine receptor.
Biochemical and Physiological Effects
5-tBSA-2-Cl-BA has been shown to have a number of biochemical and physiological effects. It has been shown to have a number of anti-inflammatory effects, including the inhibition of the release of pro-inflammatory cytokines. Additionally, it has been shown to have a number of neuroprotective effects, including the protection of neurons from oxidative stress and the prevention of neurodegeneration. Furthermore, it has been shown to have a number of anti-cancer effects, including the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
5-tBSA-2-Cl-BA has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to work with in a variety of laboratory experiments. However, it is important to note that it has a relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 5-tBSA-2-Cl-BA in scientific research. It could be used in further studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds. Additionally, it could be used in further studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various compounds on the activity of enzymes. Finally, it could be used in further studies of the anti-inflammatory, neuroprotective, and anti-cancer effects of various compounds.
合成法
The synthesis of 5-tBSA-2-Cl-BA can be achieved via a multi-step process. The starting material is 4-t-butylsulfamoylphenol, which is reacted with a solution of 2-chlorobenzoic acid in acetic acid. The reaction is heated to a temperature of 70°C and stirred for 4 hours. The reaction mixture is then cooled and filtered, and the resulting solid is washed with a solution of sodium hydroxide to remove any residual acid. The final product is a white crystalline solid with a purity of 95%.
科学的研究の応用
5-tBSA-2-Cl-BA has been used in a variety of laboratory experiments and scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and as a reagent in the synthesis of other compounds. It has also been used to study the effects of various compounds on the activity of enzymes, as well as the effects of various compounds on the activity of enzymes. Additionally, it has been used in studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds.
特性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVLWGFPNRHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














